Ru(Phen)dpp2 - 152204-36-9

Ru(Phen)dpp2

Catalog Number: EVT-447725
CAS Number: 152204-36-9
Molecular Formula: C52H40N10O6Ru+2
Molecular Weight: 1002 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ruthenium(II) complexes, particularly those incorporating phenanthroline and dipyridophenazine ligands, have gained significant attention in the fields of biochemistry and materials science due to their unique photophysical properties and biological applications. The compound Ruthenium(II)(1,10-phenanthroline)(dipyridophenazine), often referred to as Ru(Phen)dpp2, represents a novel class of metallointercalators that exhibit remarkable luminescence and DNA-binding capabilities. These complexes are primarily studied for their potential applications in cellular imaging, photodynamic therapy, and as probes in biochemical assays.

Source

The synthesis and characterization of Ruthenium(II) complexes have been extensively documented in academic literature. Key studies include those published in The Journal of the American Chemical Society and various research articles focused on the interactions of these complexes with nucleic acids and their photophysical properties .

Classification

Ruthenium(II) complexes are classified under transition metal complexes, specifically those that incorporate polypyridyl ligands. The classification is further refined based on the type of ligands used, such as phenanthroline and dipyridophenazine, which significantly influence the electronic properties and reactivity of the complex.

Synthesis Analysis

Methods

The synthesis of Ruthenium(II)(1,10-phenanthroline)(dipyridophenazine) typically involves several steps:

  1. Preparation of Ligands: The first step includes synthesizing the ligands, namely 1,10-phenanthroline and dipyridophenazine. These ligands are often synthesized through multi-step organic reactions involving condensation and cyclization processes.
  2. Metal Complex Formation: The next step involves reacting the prepared ligands with a ruthenium precursor, such as Ruthenium(II) chloride or a similar salt. This reaction generally occurs in a solvent like ethanol or acetonitrile under reflux conditions to facilitate complex formation.
  3. Isolation and Purification: Following the reaction, the resulting complex is isolated through precipitation or crystallization techniques. Purification may involve recrystallization from suitable solvents or chromatography methods.

Technical Details

The characterization of the synthesized complex is performed using various techniques including:

  • Nuclear Magnetic Resonance (NMR): To confirm the structure and purity.
  • Mass Spectrometry: For molecular weight determination.
  • Ultraviolet-Visible Spectroscopy: To analyze electronic transitions.
  • Photoluminescence Spectroscopy: To study luminescent properties.
Molecular Structure Analysis

Structure

The molecular structure of Ruthenium(II)(1,10-phenanthroline)(dipyridophenazine) features a central ruthenium atom coordinated by two bidentate ligands—1,10-phenanthroline and dipyridophenazine. This coordination leads to a stable octahedral geometry around the metal center.

Data

Crystallographic studies reveal bond lengths and angles characteristic of metal-ligand interactions typical for ruthenium complexes. For instance, bond lengths between ruthenium and nitrogen atoms in the ligands generally range from 2.0 to 2.1 Å.

Chemical Reactions Analysis

Reactions

Ruthenium(II) complexes undergo various chemical reactions, particularly with nucleic acids. Notably:

  • Metallointercalation: The complex can intercalate into DNA structures, which is facilitated by π-π stacking interactions between the aromatic systems of the ligands and the base pairs of DNA.
  • Photocleavage Reactions: Upon irradiation with light, these complexes can induce cleavage of DNA strands through reactive oxygen species generation.

Technical Details

Kinetic studies often utilize spectroscopic methods to monitor reaction rates and mechanisms involved in DNA binding and cleavage processes. Viscosity measurements are also employed to assess intercalation efficiency.

Mechanism of Action

Process

The mechanism by which Ruthenium(II)(1,10-phenanthroline)(dipyridophenazine) interacts with biological molecules primarily involves:

  1. Binding to DNA: The complex binds to DNA via intercalation between base pairs.
  2. Light Activation: Upon excitation with visible light, energy transfer occurs leading to singlet oxygen generation.
  3. Cellular Uptake: The complex is internalized by cells through endocytosis, enhancing its therapeutic potential.

Data

Studies indicate that luminescent properties can be used for imaging cellular uptake dynamics, providing insights into localization within cellular compartments.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically exhibits a deep red coloration due to d-d transitions.
  • Solubility: Soluble in polar solvents such as water and ethanol.

Chemical Properties

  • Stability: Generally stable under ambient conditions but can degrade under prolonged exposure to light.
  • Luminescence: Exhibits strong luminescence with quantum yields often exceeding 0.1 in aqueous solutions.

Relevant data include emission spectra showing peaks around 620 nm when excited at 450 nm .

Applications

Ruthenium(II)(1,10-phenanthroline)(dipyridophenazine) has several scientific applications:

  • Cellular Imaging: Utilized as a fluorescent probe for tracking cellular processes.
  • Photodynamic Therapy: Explored for its ability to generate reactive oxygen species upon light activation for cancer treatment.
  • Biochemical Assays: Employed in assays for studying nucleic acid interactions due to its strong binding affinity.
Introduction to Ruthenium(II) Polypyridyl Complexes

Chemical Structure and Coordination Chemistry of [Ru(phen)₂(dppz)]²⁺

[Ru(phen)₂(dppz)]²⁺ belongs to the family of octahedral Ru(II) polypyridyl complexes, where ruthenium(II) adopts a d⁶ low-spin electron configuration. Its structure comprises two 1,10-phenanthroline (phen) ancillary ligands and one dipyrido[3,2-a:2',3'-c]phenazine (dppz) ligand, each acting as a bidentate chelator through their nitrogen atoms. The dppz ligand features an extended planar aromatic system formed by fusing a phenazine moiety with two pyridine rings. This architecture creates a distinctive "phenanthroline-like" binding site for Ru(II) coordination and an uncoordinated phenazine region critical for DNA/RNA intercalation [1] [6]. The complex exhibits chirality due to its octahedral geometry, existing as enantiomeric pairs (Δ and Λ forms) with potential for stereoselective nucleic acid interactions [6] [2]. Key structural parameters include Ru–N bond lengths typically ranging between 2.0–2.1 Å and ligand bite angles close to 78–81°, contributing to a rigid, pre-organized structure optimized for intercalative binding [6] [8].

Table 1: Characteristic Structural Parameters of [Ru(phen)₂(dppz)]²⁺

ParameterValue/RangeSignificance
Coordination GeometryOctahedralDictates ligand arrangement & chirality
Ru–N Bond Length2.03–2.12 ÅReflects bond strength & complex stability
Ligand Bite Angle78°–81°Influences planarity & intercalative ability
dppz PlanarityHighly planar (π-system)Enables insertion between nucleic acid base pairs
ChiralityΔ and Λ enantiomersEnables stereoselective DNA/RNA recognition

Historical Development as DNA/RNA Probes

The seminal discovery by Barton and colleagues in 1990 revealed [Ru(phen)₂(dppz)]²⁺’s "light-switch" behavior: negligible luminescence in aqueous solution but intense emission upon DNA binding. This transformative finding established it as the first ruthenium-based molecular light switch for DNA [2] [6]. Early research focused on its interaction with B-form DNA, demonstrating intercalation of the dppz ligand between base pairs, protecting the phenazine nitrogens from water-induced quenching of the excited state [6] [7]. Over subsequent decades, investigations expanded to diverse nucleic acid structures:

  • RNA Duplexes & Triplexes: Complexes like [Ru(phen)₂(7-R-dppz)]²⁺ (R=CH₃, Br) exhibit significant luminescence enhancement with poly(U)•poly(A) duplex RNA and yeast tRNA, though binding affinity varies with substituents (e.g., Kb ~10⁵–10⁶ M⁻¹) [4].
  • G-Quadruplexes (G4): Derivatives with π-expansive ligands (e.g., dppn, dppp2) show selectivity for G4 structures over duplex DNA, crucial for targeting oncogene promoters and telomeres [3] [5].
  • Mismatched/Defective DNA: Enantiomers display distinct luminescence responses to base mismatches and abasic sites, enabling structural defect detection [6]. Evolution in ligand design (e.g., substituting phen with TAP for photo-oxidizing ability) further enabled covalent adduct formation with G4s via photoinduced electron transfer, transforming the complex from a probe to a photoreactive therapeutic agent [3] [8].

Table 2: Evolution of [Ru(phen)₂(dppz)]²⁺ as a Nucleic Acid Probe

Time PeriodKey AdvanceSignificance
1990Discovery of "light-switch" effect with B-DNAEstablished foundational DNA-sensing mechanism [6]
1990s–2000sEnantiomer-specific binding to mismatched/abasic DNAEnabled defect-selective diagnostics [6]
Early 2000sRecognition of RNA duplexes (e.g., poly(A)•poly(U))Expanded utility to RNA biology [4] [9]
2010s–PresentG-Quadruplex targeting & photoreactive applicationsAdvanced theranostic potential in cancer [3] [5] [8]

Significance in Photophysical and Photochemical Research

[Ru(phen)₂(dppz)]²⁺ exhibits complex photophysics central to its function. Its electronic absorption spectrum features intense π→π* transitions in the UV region (≤300 nm) and a broad metal-to-ligand charge transfer (MLCT) band around 440–460 nm. The emission is exceptionally solvent-dependent: non-emissive in water but strongly luminescent (λem ≈ 600–630 nm) in aprotic solvents or when bound to nucleic acids [1] [6] [8]. This behavior stems from two closely spaced excited states:

  • MLCT-1 (Bright State): Charge transfer to the phenazine portion of dppz, shielded from solvent in DNA.
  • MLCT-2 (Dark State): Charge transfer to the phenanthroline moiety of dppz, rapidly quenched by vibrational coupling with O–H oscillators in water [6] [8].Intercalation stabilizes the MLCT-1 state and blocks access to water, turning on luminescence. The complex also generates singlet oxygen (¹O₂) with moderate quantum yields (ΦΔ ≈ 0.1–0.4 in aerated solutions), enabling photodynamic therapy (PDT) applications. Ligand modifications significantly tune photophysics:
  • Ancillary Ligand Effects: Replacing phen with TAP lowers the MLCT energy, red-shifts emission, and enhances photo-oxidizing power [8].
  • dppz Substituents: Electron-withdrawing groups (e.g., Br at C7) reduce binding affinity but can alter emission sensitivity to specific RNA structures [4].
  • Extended π-Systems: Ligands like dppn or dppp2 increase ¹O₂ quantum yields (ΦΔ > 0.5) and enable NIR emission (>700 nm), beneficial for deep-tissue imaging and PDT [5] [8].

Table 3: Key Photophysical Properties of [Ru(phen)₂(dppz)]²⁺ and Derivatives

Property[Ru(phen)₂(dppz)]²⁺TAP Analoguesdppn/dppp2 Analogues
Absorption λₘₐₓ (MLCT)~440–460 nm~470–490 nm~450–480 nm
Emission λₘₐₓ (in DNA)~600–630 nm~720–760 nm~650–750 nm
¹O₂ Quantum Yield (ΦΔ)0.10–0.250.15–0.300.40–0.60
Lifetime in DNA (τ, ns)100–400 ns35–100 ns50–200 ns

Data compiled from [1] [5] [8]

Applications Spanning Diagnostics to Therapeutics:

  • Two-Photon Microscopy (TPM): Large two-photon absorption cross-sections (σTPA ≈ 50–200 GM at 700–800 nm) facilitate deep-tissue, high-resolution 3D imaging of nuclear DNA in live cells [1].
  • Photodynamic Therapy (PDT): Complexes like [Ru(dppn)₂phen]²⁺ exhibit IC₅₀ values in the nanomolar range (e.g., 0.06 μM) upon light activation, inducing cell death via ¹O₂ generation and/or mitochondrial disruption [5].
  • Super-Resolution Microscopy: Osmium analogs (e.g., [Os(TAP)₂(dppz)]²⁺) with NIR emission and photostability enable STED microscopy for sub-diffraction-limit DNA visualization [8].
  • DNA Charge Transport Sensors: The complex serves as an electron acceptor/donor in studies of DNA-mediated charge transport over long molecular distances [6] [7].

The enduring scientific utility of [Ru(phen)₂(dppz)]²⁺ lies in its exquisite sensitivity to the microenvironment, tunable photophysics via ligand design, and versatility as both a luminescent reporter and a photodynamic agent. Its evolution continues to drive innovations in nucleic acid targeting, cellular imaging, and targeted cancer therapies [1] [3] [5].

Table 4: Key Ruthenium(II) Polypyridyl Complexes in Nucleic Acid Research

ComplexChemical NamePrimary Application(s)
[Ru(phen)₂(dppz)]²⁺Bis(1,10-phenanthroline)(dipyrido[3,2-a:2',3'-c]phenazine)ruthenium(II)DNA "light-switch", structural probing
[Ru(TAP)₂(dppz)]²⁺Bis(1,4,5,8-tetraazaphenanthrene)(dipyrido[3,2-a:2',3'-c]phenazine)ruthenium(II)Photo-oxidative DNA damage, G4 covalent labeling
[Ru(dppn)₂(phen)]²⁺Bis(benzo[i]dipyrido[3,2-a:2',3'-c]phenazine)(1,10-phenanthroline)ruthenium(II)PDT, high ¹O₂ yield, mitochondrial targeting
[Ru(phen)₂(PIP)]²⁺Bis(1,10-phenanthroline)(2-phenylimidazo[4,5-f][1,10]phenanthroline)ruthenium(II)RNA duplex destabilization, intercalation

Complexes listed with core applications as discussed in search results [1] [3] [5]

Properties

CAS Number

152204-36-9

Product Name

Ru(Phen)dpp2

IUPAC Name

hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)

Molecular Formula

C52H40N10O6Ru+2

Molecular Weight

1002 g/mol

InChI

InChI=1S/C18H10N4.2C17H15N3O3.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*21-14(6-1-7-15(22)23)20-13-10-11-4-2-8-18-16(11)17-12(13)5-3-9-19-17;/h1-10H;2*2-5,8-10H,1,6-7H2,(H,20,21)(H,22,23);/q;;;+2

InChI Key

KGUWJUVCGFTKMM-UHFFFAOYSA-N

SMILES

[H+].[H+].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].[Ru+2]

Synonyms

is(phenanthroline)(dipyridophenazine)ruthenium(II)
Ru(phen)dpp2

Canonical SMILES

[H+].[H+].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)[O-].[Ru+2]

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